3-Methylbenzyl isocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-methylbenzylamine with phosgene, resulting in the formation of the isocyanate group . Another method includes the use of non-phosgene routes, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate .
Industrial Production Methods: The industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative methods are being explored, such as the use of oxalyl chloride and other safer reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Rearrangement Reactions: Involves reactions like the Curtius rearrangement, where an acyl azide is converted to an isocyanate.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols to form urethanes under mild conditions.
Amines: Forms ureas when reacted with amines.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
3-Methylbenzyl isocyanate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methylbenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (−N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its use in forming urethanes, ureas, and carbamic acids .
Comparison with Similar Compounds
Benzyl Isocyanate: Similar structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl Isocyanate: Contains a methoxy group instead of a methyl group.
3-Methoxybenzyl Isocyanate: Contains a methoxy group at the same position as the methyl group in 3-methylbenzyl isocyanate.
Uniqueness: this compound is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and the properties of the resulting products. This structural variation can lead to differences in the physical and chemical properties compared to other benzyl isocyanates .
Properties
IUPAC Name |
1-(isocyanatomethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQBSLBFAVVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369885 | |
Record name | 3-Methylbenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61924-25-2 | |
Record name | 3-Methylbenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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